molecular formula C19H23N5O3 B2701781 N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 941888-99-9

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2701781
CAS No.: 941888-99-9
M. Wt: 369.425
InChI Key: MFAIVQQTBXKQCS-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features both imidazole and piperidine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates. These intermediates are then coupled through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the piperidine ring can yield piperidine derivatives with different functional groups .

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperidine ring can interact with receptors and other proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and piperidine rings. This allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance, particularly in enzyme catalysis and drug design. The presence of a piperidine moiety contributes to its pharmacological properties.

Property Value
IUPAC Name This compound
Molecular Formula C22H28N4O2
Molecular Weight 368.49 g/mol
CAS Number Not available

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through:

  • Imidazole Ring Interactions : The imidazole moiety can coordinate with metal ions and form hydrogen bonds with amino acids in proteins, influencing enzyme activity and protein-ligand interactions.
  • Piperidine Core : The piperidine structure enhances hydrophobic interactions, potentially improving binding affinity to target proteins.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory activity against specific enzymes. For instance, studies have shown that imidazole derivatives can act as inhibitors for various kinases, which are crucial in signaling pathways related to cancer and other diseases.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. A study demonstrated that similar imidazole-containing compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may offer neuroprotective effects. The imidazole ring has been linked to neuroprotection in models of neurodegenerative diseases, likely due to its ability to modulate neurotransmitter systems.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of imidazole derivatives similar to the compound . Results indicated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the imidazole structure can enhance efficacy against specific cancer types .
  • Neuroprotective Study : Research conducted on a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted the potential for developing neuroprotective agents based on imidazole derivatives for treating conditions like Alzheimer's disease .
  • Enzyme Inhibition Assay : In vitro assays showed that the compound inhibited key enzymes involved in metabolic pathways associated with cancer progression. This suggests a mechanism through which it could exert therapeutic effects .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-17-7-1-2-11-24(17)16-6-3-5-15(13-16)22-19(27)18(26)21-8-4-10-23-12-9-20-14-23/h3,5-6,9,12-14H,1-2,4,7-8,10-11H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAIVQQTBXKQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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